molecular formula C7H12I2 B12917118 (Diiodomethyl)cyclohexane CAS No. 65826-85-9

(Diiodomethyl)cyclohexane

Cat. No.: B12917118
CAS No.: 65826-85-9
M. Wt: 349.98 g/mol
InChI Key: KVJCXHVFZFXJAR-UHFFFAOYSA-N
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Description

(Diiodomethyl)cyclohexane is an organic compound characterized by the presence of two iodine atoms attached to a methyl group, which is in turn bonded to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diiodomethyl)cyclohexane typically involves the iodination of methylcyclohexane. One common method is the reaction of methylcyclohexane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Diiodomethyl)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxymethylcyclohexane.

    Reduction Reactions: The compound can be reduced to form methylcyclohexane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Hydroxymethylcyclohexane.

    Reduction: Methylcyclohexane.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

(Diiodomethyl)cyclohexane has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used in imaging techniques.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (Diiodomethyl)cyclohexane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Iodomethylcyclohexane: Contains only one iodine atom attached to the methyl group.

    Bromomethylcyclohexane: Contains a bromine atom instead of iodine.

    Chloromethylcyclohexane: Contains a chlorine atom instead of iodine.

Uniqueness

(Diiodomethyl)cyclohexane is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The diiodo substitution pattern provides distinct electronic and steric properties compared to its mono-substituted or halogen-substituted analogs.

Properties

CAS No.

65826-85-9

Molecular Formula

C7H12I2

Molecular Weight

349.98 g/mol

IUPAC Name

diiodomethylcyclohexane

InChI

InChI=1S/C7H12I2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

KVJCXHVFZFXJAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(I)I

Origin of Product

United States

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